2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine

medicinal chemistry building block selection physicochemical property optimization

2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine (CAS 1875019-02-5) is a heterocyclic building block with molecular formula C10H11FN2O2 and molecular weight 210.20 g/mol, featuring a 2-fluoropyridine core linked via a carbonyl bridge to a 3-methoxy-substituted azetidine ring. The compound combines three pharmacologically relevant structural features within a single, low-molecular-weight scaffold: (i) a 2-fluoropyridine moiety that serves as a hydrogen-bond acceptor and modulates electronic properties; (ii) a conformationally constrained azetidine ring that functions as a bioisosteric replacement for larger saturated N-heterocycles (piperidine, pyrrolidine); and (iii) a 3-methoxy substituent on the azetidine that introduces additional polarity and hydrogen-bond acceptor capacity, differentiating it from the simpler des-methoxy analog 3-(azetidine-1-carbonyl)-2-fluoropyridine (CAS 1876540-69-0, MW 180.18).

Molecular Formula C10H11FN2O2
Molecular Weight 210.20 g/mol
Cat. No. B8164283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine
Molecular FormulaC10H11FN2O2
Molecular Weight210.20 g/mol
Structural Identifiers
SMILESCOC1CN(C1)C(=O)C2=C(N=CC=C2)F
InChIInChI=1S/C10H11FN2O2/c1-15-7-5-13(6-7)10(14)8-3-2-4-12-9(8)11/h2-4,7H,5-6H2,1H3
InChIKeyUISUCJPENWZARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine – Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline for Medicinal Chemistry Building Block Selection


2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine (CAS 1875019-02-5) is a heterocyclic building block with molecular formula C10H11FN2O2 and molecular weight 210.20 g/mol, featuring a 2-fluoropyridine core linked via a carbonyl bridge to a 3-methoxy-substituted azetidine ring . The compound combines three pharmacologically relevant structural features within a single, low-molecular-weight scaffold: (i) a 2-fluoropyridine moiety that serves as a hydrogen-bond acceptor and modulates electronic properties; (ii) a conformationally constrained azetidine ring that functions as a bioisosteric replacement for larger saturated N-heterocycles (piperidine, pyrrolidine); and (iii) a 3-methoxy substituent on the azetidine that introduces additional polarity and hydrogen-bond acceptor capacity, differentiating it from the simpler des-methoxy analog 3-(azetidine-1-carbonyl)-2-fluoropyridine (CAS 1876540-69-0, MW 180.18) .

Why 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine Cannot Be Casually Replaced by Des-Methoxy, Regioisomeric, or Non-Azetidine Analogs in Medicinal Chemistry Campaigns


Generic substitution of 2-fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine with its closest commercially available analog, 3-(azetidine-1-carbonyl)-2-fluoropyridine (CAS 1876540-69-0), would eliminate the 3-methoxy group on the azetidine ring, thereby removing a key hydrogen-bond acceptor site and altering both the conformational preferences and the lipophilicity of the scaffold . The 2-fluoropyridine-3-carbonyl-azetidine framework is regiospecifically defined: the carbonyl is attached at the pyridine 3-position, and the fluorine occupies the pyridine 2-position, a substitution pattern that is critical for the electronic modulation of the pyridine ring and the directionality of the carbonyl-azetidine vector . Switching to regioisomers such as 5-(azetidine-1-carbonyl)-2-fluoropyridine (positional isomer) fundamentally alters the molecular shape and the spatial relationship between the azetidine and the fluoropyridine, which is expected to produce divergent binding poses in target engagement studies . A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that the introduction of fluorine atoms and oxygen-containing substituents on azetidine rings significantly modulates both pKa and LogP, and that intrinsic microsomal clearance measurements showed high metabolic stability for the fluorinated azetidine compound class as a whole . Replacing the azetidine ring entirely with an acyclic amide (e.g., N-(cyclopropylmethyl)-2-fluoropyridine-3-carboxamide, CAS 1695801-62-7) sacrifices the conformational rigidity that makes the azetidine a privileged scaffold for target binding .

Quantitative Differentiation Evidence for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine Versus Closest Analogs: A Procurement-Focused Comparative Analysis


3-Methoxyazetidine Substituent Confers Additional Hydrogen-Bond Acceptor Capacity Versus the Des-Methoxy Analog – Structural and Physicochemical Differentiation

The presence of the 3-methoxy group on the azetidine ring of 2-fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine introduces an additional oxygen atom capable of serving as a hydrogen-bond acceptor, which is entirely absent in the des-methoxy comparator 3-(azetidine-1-carbonyl)-2-fluoropyridine (CAS 1876540-69-0) . This structural difference translates to an increased molecular weight (210.20 vs. 180.18 g/mol), an increased heavy atom count (15 vs. 13 non-hydrogen atoms), and an additional hydrogen-bond acceptor (3 vs. 2 HBA) as calculated from the molecular formulas C10H11FN2O2 vs. C9H9FN2O . In a systematic study of fluorinated saturated heterocyclic amines, the introduction of oxygen-containing substituents on heterocyclic rings was shown to significantly modulate both pKa and LogP values, with conformational effects playing a major role in determining the compound's physicochemical profile . The methoxy substituent is expected to reduce lipophilicity (lower LogP) relative to the unsubstituted azetidine analog, which is advantageous for aqueous solubility and may reduce nonspecific protein binding in biological assays.

medicinal chemistry building block selection physicochemical property optimization

Regiospecific 2-Fluoro-3-Carbonyl Substitution Pattern on Pyridine Distinguishes This Scaffold from 5-Positional Isomers with Divergent Binding Vector Geometry

The 2-fluoro-3-carbonyl substitution pattern of the target compound positions the azetidine-carbonyl vector at the pyridine 3-position with the fluorine atom at the ortho (2-) position, creating a specific spatial relationship between the fluoropyridine ring, the carbonyl linker, and the azetidine moiety . The regioisomeric comparator 5-(azetidine-1-carbonyl)-2-fluoropyridine places the carbonyl-azetidine vector at the pyridine 5-position, resulting in a fundamentally different exit vector angle and distance between the fluorine substituent and the carbonyl group . In the closely related 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380) series, where the 2-fluoro-3-substitution pattern is preserved but the linker is an oxymethylene rather than a carbonyl, the 2-fluoro substituent was shown by Koren et al. (1998) to be critical for subnanomolar affinity (Ki 11–210 pM) at nicotinic acetylcholine receptors, whereas the 2-chloro, 2-bromo, and 2-iodo analogs exhibited substantially lower affinity due to steric and electronic perturbations caused by bulkier halogens at the 2-position [1]. This class-level evidence demonstrates that the 2-fluoro-3-substituted pyridine geometry is pharmacologically privileged and that both the identity of the 2-substituent and the 3-substitution pattern are critical determinants of biological activity.

kinase inhibitor design regioisomer comparison binding vector geometry

Carbonyl Linker Confers Metabolic Stability Advantage Over Ether-Linked Analogs – Planned Differentiation from the 2-F-A-85380 Chemotype

2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine employs a carbonyl (amide) linker between the pyridine ring and the azetidine moiety, in contrast to the oxymethylene (ether) linker found in the well-characterized 2-F-A-85380 series (e.g., 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine) . Amide bonds are generally more resistant to metabolic cleavage than ether linkages, which are susceptible to oxidative O-dealkylation by cytochrome P450 enzymes. This linker difference is structurally significant: the carbonyl group is planar and engages in resonance with the azetidine nitrogen (partial double-bond character), restricting rotational freedom and rigidifying the scaffold, whereas the oxymethylene linker in 2-F-A-85380 provides greater conformational flexibility [1]. The Enamine systematic study of fluorinated saturated heterocyclic amines demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability across the fluorinated azetidine compound class, with only the 3,3-difluoroazetidine derivative showing elevated clearance as an exception . While no direct metabolic stability comparison between the carbonyl-linked target compound and the ether-linked 2-F-A-85380 has been published, the amide bond in the target compound is expected, based on well-established medicinal chemistry principles, to offer superior metabolic stability relative to the oxidatively labile ether linkage.

metabolic stability carbonyl vs. ether linker lead optimization

3-Methoxyazetidine-1-Carbonyl Motif Validated in RORγt Antagonist Program with Quantified IC50 Data – Evidence from Patent Literature for the Privileged Nature of This Substructure

The 3-methoxyazetidine-1-carbonyl substructure, which is the defining feature of the target compound, has been explicitly employed in potent RORγt (retinoic acid receptor-related orphan receptor gamma t) antagonists disclosed in patent literature. US10287272 describes compound Example 10A, 4-((R or S)-1-(2-(azetidin-1-yl)-4-methylnicotinoyl)-6-(3-methoxyazetidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclohex-3-ene-1-carboxylic acid, which incorporates the 3-methoxyazetidine-1-carbonyl motif and exhibits an IC50 of 508 nM against RORγt in a co-activator peptide interaction assay (SRC1_2 peptide displacement) [1]. This demonstrates that the 3-methoxyazetidine-1-carbonyl moiety is a productive pharmacophoric element capable of contributing to target engagement in a therapeutically relevant protein-protein interaction context. The VAP-1 (vascular adhesion protein-1) inhibitor patent BR112019012020A2 further employs the 3-methoxyazetidine motif as part of the core scaffold in carbamimidoylcarbamate derivatives, confirming the broader applicability of this substructure across distinct target classes [2].

RORγt antagonist autoimmune disease patent-derived SAR

Conformational Rigidity of the Azetidine Ring Versus Acyclic Amide Analogs – Class-Level Differentiation for Target Binding Optimization

The azetidine ring in 2-fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine provides a conformationally constrained four-membered ring scaffold that is a recognized bioisostere for larger saturated N-heterocycles such as piperidine and pyrrolidine . In the PDK1 kinase inhibitor literature, azetidine-containing inhibitors have been shown to engage a shallow acidic pocket (formed by residues E179, M225, and E222) where the azetidine ring enhances selective kinase binding and improves potency via a charged interaction with D236 [1]. Replacing the azetidine ring with an acyclic amide such as N-(cyclopropylmethyl)-2-fluoropyridine-3-carboxamide (CAS 1695801-62-7, MW 194.21) eliminates this conformational constraint entirely, resulting in greater entropic penalty upon binding and reduced target complementarity . The scaffold morphing study by Wilsbacher et al. (2019) that identified 3-pyridyl azetidine ureas as potent NAMPT inhibitors further demonstrates that the azetidine ring is a productive scaffold element in the pyridine-azetidine chemotype space [2].

conformational restriction azetidine bioisostere scaffold rigidification

High Metabolic Stability of Fluorinated Azetidine Building Block Class Supports Selection for Lead Optimization Programs – Systematic Physicochemical Profiling Evidence

The Enamine systematic study of mono- and difluorinated saturated heterocyclic amines (Melnykov et al., Chemistry 2023) provides class-level quantitative evidence that fluorinated azetidine derivatives exhibit high intrinsic metabolic stability . In this study, intrinsic microsomal clearance (Clint) was measured across a panel of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives. All monofluorinated azetidine derivatives demonstrated high metabolic stability; only the 3,3-difluoroazetidine derivative showed elevated clearance as a notable exception . The study also demonstrated that both pKa and LogP values are considerably affected by conformational preferences of the fluorinated heterocyclic derivatives, with some compounds exhibiting features of 'Janus face' (facially polarized) character resulting in unusually high hydrophilicity . According to pKa–LogP plots, these fluorinated azetidine building blocks provide a valuable extension of the fluorine-containing saturated heterocyclic amine series for rational optimization studies in early drug discovery . While 2-fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine was not directly profiled in this study, it belongs to the same monofluorinated azetidine-containing compound class for which high metabolic stability was consistently demonstrated.

metabolic stability fluorinated building blocks intrinsic microsomal clearance

Optimal Research and Procurement Application Scenarios for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine Based on Quantitative Differentiation Evidence


RORγt Antagonist Lead Optimization – Incorporating the Validated 3-Methoxyazetidine-1-Carbonyl Pharmacophoric Motif

For medicinal chemistry teams pursuing RORγt antagonists for autoimmune disease indications (psoriasis, rheumatoid arthritis, inflammatory bowel disease), 2-fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine offers a compact building block that directly incorporates the 3-methoxyazetidine-1-carbonyl substructure validated in US10287272 Example 10A (IC50 = 508 nM against RORγt-SRC1_2 interaction) [1]. The 2-fluoropyridine moiety provides an additional vector for hinge-binding or halogen-bond interactions, while the carbonyl-azetidine scaffold can be further elaborated via the pyridine ring to generate focused libraries. Procurement of this pre-functionalized building block, rather than the des-methoxy analog (CAS 1876540-69-0), preserves the additional hydrogen-bond acceptor capacity contributed by the 3-methoxy group, which may be critical for achieving the potency levels observed in the patent-derived series.

Kinase Inhibitor Scaffold Design Exploiting 2-Fluoropyridine Hinge-Binding and Azetidine-Mediated Selectivity Pocket Engagement

In kinase inhibitor programs where the 2-fluoropyridine motif serves as a hinge-binding element and the azetidine ring is positioned to occupy selectivity pockets, 2-fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine provides a synthetically tractable intermediate. Published structural biology evidence demonstrates that azetidine rings in kinase inhibitors engage shallow acidic pockets (residues E179, M225, E222, and D236 in PDK1) to enhance selective binding [2]. The regiospecific 2-fluoro-3-carbonyl substitution pattern, validated by the Koren et al. (1998) demonstration that 2-fluoro substitution confers >100-fold affinity advantage over bulkier 2-halogens (2-Cl, 2-Br, 2-I) in pyridine-azetidine chemotypes [3], supports the selection of this specific fluorinated regioisomer over 5-substituted or non-fluorinated alternatives. The 3-methoxy group on the azetidine provides an additional tunable vector for modulating physicochemical properties (LogP, solubility) without resorting to scaffold hopping.

Metabolic Stability-Focused Fragment Growing – Leveraging Fluorinated Azetidine Class-Level Microsomal Stability

For drug discovery programs where metabolic stability is a primary optimization parameter, the Enamine systematic study provides class-level confidence that monofluorinated azetidine building blocks exhibit high intrinsic microsomal stability, with only the 3,3-difluoroazetidine subclass showing elevated clearance . 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine, as a monofluorinated azetidine-containing scaffold, is expected to share this favorable metabolic profile. The carbonyl (amide) linker further distinguishes it from the oxidatively labile ether-linked 2-F-A-85380 chemotype, offering a putatively more resilient linker architecture [3]. This building block is therefore well-suited for fragment-growing campaigns where metabolic soft spots introduced during elaboration must be minimized from the outset.

VAP-1 Inhibitor and Immunometabolic Disease Target Programs – Building Block for Carbamimidoylcarbamate Series

The patent BR112019012020A2 discloses VAP-1 (vascular adhesion protein-1) inhibitors incorporating the 3-methoxyazetidine moiety as part of substituted guanidine (carbamimidoylcarbamate) scaffolds, with therapeutic applications spanning non-alcoholic fatty liver disease (NAFLD), inflammatory conditions, and fibrotic diseases [4]. 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine can serve as a key intermediate for synthesizing analogs within this chemotype, where the 2-fluoropyridine-3-carbonyl vector is coupled to benzyl carbamimidoylcarbamate moieties. The compound's defined regiospecificity ensures that SAR exploration at the pyridine and azetidine positions proceeds with structural integrity, avoiding the confounding effects of regioisomeric mixtures that would arise from less well-defined starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-3-(3-methoxyazetidine-1-carbonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.